4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
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Overview
Description
4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate: is a complex organic compound characterized by its bromophenyl group and a large, multi-ringed structure with multiple oxygen atoms[_{{{CITATION{{{_1{4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl compounds followed by complex reactions to form the large, multi-ringed structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form phenolic compounds.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions can introduce different functional groups, changing the compound's reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in biological studies, possibly as a probe or inhibitor.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structure and functional groups. Similar compounds might include other bromophenyl derivatives or compounds with similar multi-ringed structures. the presence of the tetramethyl and pentaoxatricyclo groups sets it apart, potentially leading to unique properties and applications.
List of Similar Compounds
4-Bromodiphenylamine
4-Bromophenyl methyl sulfone
BODIPY-containing dyes
Properties
IUPAC Name |
(4-bromophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO7/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(20)21-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZITUKKHHQEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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